![molecular formula C5H7N3S2 B2957336 3-amino-6-methyl-1H-pyrimidine-2,4-dithione CAS No. 68967-30-6](/img/structure/B2957336.png)
3-amino-6-methyl-1H-pyrimidine-2,4-dithione
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidines, such as “3-amino-6-methyl-1H-pyrimidine-2,4-dithione”, involves various methods . One of the methods includes an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine . Another method involves a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of “3-amino-6-methyl-1H-pyrimidine-2,4-dithione” is represented by the formula C5H7N3O2 . The molecular weight is 141.1280 .Chemical Reactions Analysis
Pyrimidines, including “3-amino-6-methyl-1H-pyrimidine-2,4-dithione”, undergo various chemical reactions . For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
- The reaction of similar pyrimidine derivatives with active methylenes has been explored to synthesize a variety of heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, which are crucial intermediates in pharmaceutical and agrochemical industries (Shibuya, 1984).
- A study demonstrated the synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, underlining the compound's potential in creating biologically active molecules (Cottam et al., 1984).
Material Science and Corrosion Inhibition
- Pyrimidine derivatives have been synthesized as corrosion inhibitors for mild steel in highly acidic solutions, indicating their potential applications in protecting metals against corrosion (Hou et al., 2019).
Medicinal Chemistry and Drug Design
- Novel cyclic amino acids derived from halophilic phototrophic bacteria, featuring a pyrimidine structure, have been isolated, displaying osmoregulatory functions. This highlights the compound's relevance in understanding microbial adaptation to extreme environments (Galinski et al., 1985).
- Triorganotin(IV) derivatives of pyrimidine analogs have been synthesized and evaluated for their antimicrobial activity, showcasing the potential of such compounds in developing new antimicrobial agents (Ruisi et al., 2010).
Mechanism of Action
Target of Action
It is known that pyrimidines, in general, have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with these targets to bring about changes in their activity, leading to its anti-inflammatory effects.
Biochemical Pathways
Given the anti-inflammatory effects of pyrimidines, it can be inferred that the compound may affect pathways related to inflammation .
Result of Action
Given the anti-inflammatory effects of pyrimidines, it can be inferred that the compound may have similar effects at the molecular and cellular level .
properties
IUPAC Name |
3-amino-6-methyl-1H-pyrimidine-2,4-dithione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S2/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVLZALXRGVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N(C(=S)N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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